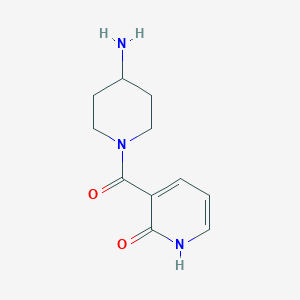

3-(4-Aminopiperidine-1-carbonyl)pyridin-2-ol

描述

属性

IUPAC Name |

3-(4-aminopiperidine-1-carbonyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c12-8-3-6-14(7-4-8)11(16)9-2-1-5-13-10(9)15/h1-2,5,8H,3-4,6-7,12H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIARAWQJOWPHCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C(=O)C2=CC=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Aminopiperidine-1-carbonyl)pyridin-2-ol typically involves the reaction of 4-aminopiperidine with pyridine-2-carboxylic acid or its derivatives. The reaction is usually carried out under controlled conditions, such as in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

化学反应分析

Types of Reactions

3-(4-Aminopiperidine-1-carbonyl)pyridin-2-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted piperidine or pyridine derivatives .

科学研究应用

Inhibitory Potential

One of the primary applications of 3-(4-Aminopiperidine-1-carbonyl)pyridin-2-ol lies in its potential as an inhibitor of specific enzymes or receptors. Research indicates that compounds with similar structures have shown activity against protein kinases, which are critical in cell signaling pathways. For instance, derivatives of piperidine have been identified as selective inhibitors of protein kinase B (Akt), which plays a significant role in cancer progression. This suggests that this compound may exhibit comparable inhibitory properties.

Binding Affinity Studies

Interaction studies involving this compound focus on its binding affinity to various biological targets, particularly kinases. Techniques such as radiometric filter binding assays are commonly employed to evaluate its efficacy against specific kinases . The compound's unique combination of structural features may enhance its selectivity and potency compared to other inhibitors.

Cancer Research

Several studies have explored the antiproliferative effects of this compound in cancer cell lines. For example, research has demonstrated that similar compounds can inhibit cell proliferation in prostate cancer and glioblastoma models by modulating signaling pathways associated with protein kinase B .

Cocaine Antagonism

Another area of interest is the development of cocaine antagonists incorporating piperidine moieties. Research has shown that compounds with similar structural features can effectively inhibit cocaine binding while allowing dopamine reuptake at the dopamine transporter (DAT). This highlights the versatility of piperidine derivatives in addressing neurological disorders .

作用机制

The mechanism of action of 3-(4-Aminopiperidine-1-carbonyl)pyridin-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

相似化合物的比较

Pyridin-2-ol Derivatives with Substituents at Position 3

The position and nature of substituents on the pyridin-2-ol ring significantly alter physicochemical and biological properties:

Key Findings :

- Steric and Electronic Effects: Bulky or electron-withdrawing groups (e.g., CF₃, Cl) at position 3 reduce or prevent microbial hydroxylation, as observed in Burkholderia sp. MAK1 studies. The aminopiperidine-carbonyl group in the target compound likely acts as a steric barrier, preventing enzymatic access .

- Catalytic Utility: Pyridin-2-ol derivatives like 3-(trifluoromethyl)pyridin-2-ol serve as transient directing groups in metal-mediated C–H functionalization. The target compound’s 4-aminopiperidine group may enhance metal coordination, though this requires experimental validation .

Piperidine-Containing Pyridin-2-ol Derivatives

Key Findings :

- Linker Influence: The carbonyl group in the target compound may improve metabolic stability compared to direct-bonded analogs like 1-(4-aminopyridin-2-yl)piperidin-3-ol, which has higher solubility in polar solvents .

- Biological Relevance: Piperidine-containing pyridin-2-ol derivatives are explored in kinase inhibition and antimicrobial agents. The 4-aminopiperidine group in the target compound could enhance target binding affinity .

Pyridin-2-ol Derivatives in Biocatalysis

Microbial transformations of pyridin-2-ol derivatives by Burkholderia sp. MAK1 highlight substituent-dependent reactivity:

Key Findings :

- Metabolic Fate : The target compound’s 3-substituent likely directs it toward complete catabolism by Burkholderia sp. MAK1, unlike 1-alkyl or 6-substituted analogs .

- Regioselectivity : Hydroxylation at position 5 is common for unsubstituted pyridin-2-ols, but steric hindrance or electronic effects from substituents alter this pattern .

生物活性

3-(4-Aminopiperidine-1-carbonyl)pyridin-2-ol is a compound with significant potential in medicinal chemistry, particularly due to its structural features that may confer various biological activities. This article explores its biological activity, synthesis, and potential applications, drawing from diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N2O2, with a molecular weight of approximately 232.28 g/mol. The compound consists of a piperidine ring and a pyridin-2-ol moiety, with an amine group on the piperidine contributing to its biological activity .

While specific mechanisms of action for this compound are not fully elucidated, it is hypothesized to act as an inhibitor of certain enzymes or receptors, particularly protein kinases. Compounds with similar structures have demonstrated inhibitory effects on protein kinase B (Akt), which plays a crucial role in cancer cell signaling pathways .

In Vitro Studies

Research has indicated that derivatives of piperidine can exhibit selective inhibition of protein kinases. For instance, studies show that compounds related to piperidine can inhibit Akt, suggesting that this compound may have similar properties .

Applications in Drug Development

The unique structure of this compound positions it as a promising candidate for pharmaceutical development. Its potential applications include:

- Antitumor Activity : Similar compounds have shown efficacy against various cancer types by inhibiting key signaling pathways involved in tumor growth and survival.

- Antiviral Properties : There is ongoing research exploring the use of piperidine derivatives as antiviral agents, particularly against viruses like Dengue .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Amino-piperidine | Contains a piperidine structure | Inhibitor of protein kinase B |

| N-(Pyridin-2-yl)amide | Contains pyridine and amide | Involved in C–C bond cleavage reactions |

| 4-Amino-piperazine derivatives | Related piperazine structure | Potential anti-cancer activity |

This table highlights the unique pharmacological properties of this compound compared to other compounds, emphasizing its potential efficacy as a therapeutic agent due to its specific structural combination .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of similar compounds for their biological activities:

- Antitumor Studies : In vitro assays have shown that certain piperidine derivatives exhibit significant cytotoxicity against cancer cell lines. For example, modifications to the piperidine structure have led to enhanced selectivity and potency against tumor cells .

- Antiviral Research : The exploration of piperidine derivatives as antiviral agents has yielded promising results, particularly in the context of inhibiting host kinases critical for viral replication .

常见问题

Basic: What synthetic methodologies are recommended for preparing 3-(4-Aminopiperidine-1-carbonyl)pyridin-2-ol, and how can purity be optimized?

Answer:

The synthesis typically involves coupling 4-aminopiperidine with a pyridin-2-ol derivative via a carbonyl linkage. A common approach is to use carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous dichloromethane (DCM) under nitrogen, followed by purification via column chromatography. For example, analogous reactions in utilized NaOH in DCM for hydrolysis and extraction, achieving 99% purity through repeated washes and solvent removal . Purity optimization includes:

- HPLC analysis (C18 column, gradient elution with acetonitrile/water).

- Recrystallization from ethanol/water mixtures.

- NMR validation (¹H/¹³C) to confirm absence of unreacted starting materials.

Basic: What safety protocols are critical when handling this compound?

Answer:

Refer to safety guidelines for structurally similar amines and pyridinols ():

- PPE: Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation; respiratory protection with EN 143-certified filters if aerosolized .

- First Aid: For skin contact, wash immediately with soap/water (15+ minutes); for eye exposure, irrigate with water for 10–15 minutes and consult an ophthalmologist .

Intermediate: How can X-ray crystallography be employed to resolve the compound’s structure?

Answer:

Single-crystal X-ray diffraction using SHELX software ( ) is ideal:

- Crystal Growth: Slow evaporation from DMSO/ether at 4°C.

- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Refinement: SHELXL for anisotropic displacement parameters and hydrogen-bonding networks .

Key Parameters:

| Parameter | Value |

|---|---|

| Resolution | 0.84 Å |

| R-factor | <5% |

| CCDC Deposition | Required |

Advanced: How should researchers address contradictions in toxicological data across studies?

Answer:

Contradictions may arise from incomplete toxicological profiling ( notes "properties not thoroughly investigated" ). Mitigation strategies:

- In vitro assays: Prioritize Ames test (mutagenicity) and hepatocyte viability assays.

- In vivo validation: Conduct acute toxicity studies in rodent models (OECD 423).

- Structural analogs: Compare with toxicological data for 2-aminopyridin-3-ol () to infer hazards .

Advanced: What analytical techniques are suitable for studying polymorphic forms of this compound?

Answer:

Polymorph screening (as in ) involves:

- Differential Scanning Calorimetry (DSC): Identify melting points and enthalpy changes.

- Powder X-ray Diffraction (PXRD): Compare diffraction patterns of recrystallized batches.

- Thermogravimetric Analysis (TGA): Assess thermal stability and solvent retention.

Example Workflow:

Recrystallize from 5 solvents (e.g., methanol, acetonitrile).

Analyze DSC thermograms for endothermic peaks.

Validate with PXRD to confirm distinct crystalline phases.

Intermediate: How does the aminopiperidine moiety influence reactivity under acidic or basic conditions?

Answer:

The secondary amine in 4-aminopiperidine is prone to protonation in acidic media, altering nucleophilicity. Under basic conditions (e.g., NaHCO₃), it remains deprotonated, enabling carbonyl coupling ( ). Key considerations:

- Oxidation: Avoid strong oxidizers (e.g., KMnO₄) to prevent N-oxide formation .

- Stability: Monitor pH during synthesis; use buffered solutions (pH 6–8) to prevent degradation.

Advanced: What computational strategies predict the compound’s interaction with biological targets?

Answer:

- Molecular Docking: Use AutoDock Vina with SMILES notation (e.g., Canonical SMILES from ) to model binding to enzymes like kinases.

- Molecular Dynamics (MD): Simulate solvated systems (GROMACS) to assess conformational stability.

- QSAR Modeling: Corrogate electronic descriptors (HOMO/LUMO) with bioactivity data from analogs ( ).

Intermediate: How can reaction yields be optimized during functional group modifications?

Answer:

Apply Design of Experiments (DoE) to variables:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。